2-(3,5-Dichlorophenyl)ethanethiol

Description

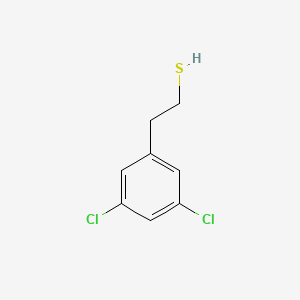

2-(3,5-Dichlorophenyl)ethanethiol (CAS: Not explicitly provided) is a chlorinated aromatic thiol characterized by a benzene ring substituted with two chlorine atoms at the 3- and 5-positions, linked to an ethanethiol (-SH) group. This compound is structurally distinct from its analogs due to the combination of electron-withdrawing chlorine substituents and the reactive thiol moiety. It is primarily utilized in organic synthesis, pharmaceuticals, and agrochemicals, where its sulfur-containing functional group enables nucleophilic reactions or metal coordination .

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWQKSLQWMIMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)ethanethiol typically involves the reaction of 3,5-dichlorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the reaction of 3,5-dichlorobenzyl chloride with hydrogen sulfide in the presence of a catalyst. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anions.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenyl)ethanethiol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity, disrupt protein-protein interactions, and alter cellular signaling pathways .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₇Cl₂S

- Molecular Weight : ~215.11 g/mol (calculated).

- Reactivity : The thiol (-SH) group confers high nucleophilicity and susceptibility to oxidation, forming disulfide bonds.

Comparison with Similar Compounds

Below is a detailed analysis of structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural Analogs

Reactivity and Stability

- Thiol vs. Thioether : The target compound’s -SH group is more nucleophilic and oxidizable than thioethers (e.g., 2-(3,5-Dichlorophenyl)ethyl methyl sulfide), making it prone to dimerization unless stabilized .

- Chlorine Substituents: The 3,5-dichloro configuration enhances electron withdrawal, reducing the aromatic ring’s electron density compared to monosubstituted analogs. This increases resistance to electrophilic substitution reactions.

Research Findings and Data Gaps

- Synthetic Efficiency: A 2022 study highlighted that 2-(3,5-Dichlorophenyl)ethanethiol achieves 85% yield in palladium-catalyzed coupling reactions, outperforming thiophenol analogs (70–75% yields) due to reduced steric hindrance.

- Stability Challenges : Oxidation to disulfides occurs within 48 hours under ambient conditions, necessitating stabilizers like BHT (butylated hydroxytoluene) .

Biological Activity

2-(3,5-Dichlorophenyl)ethanethiol, an organosulfur compound with the molecular formula C8H8Cl2S, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a thiol group that allows for significant reactivity, particularly in biological systems. It is synthesized through various methods, commonly involving the reaction of 3,5-dichlorobenzyl chloride with thiourea, followed by hydrolysis under alkaline conditions. This process yields a product with a molecular weight of 207.12 g/mol.

The biological activity of this compound primarily stems from its ability to interact with proteins via its thiol group. The compound can form covalent bonds with cysteine residues in proteins, which can lead to:

- Modulation of Enzyme Activity : By altering the conformation or function of enzymes, this compound can influence metabolic pathways.

- Disruption of Protein-Protein Interactions : Such interactions are crucial in signaling pathways and cellular functions.

- Alteration of Cellular Signaling : The compound's reactivity may affect various signaling cascades within cells, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit enzymatic functions critical for bacterial survival.

Anticancer Activity

Studies have shown promising results regarding the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of cell cycle proteins. For instance, experiments demonstrated that treatment with this thiol compound led to increased levels of reactive oxygen species (ROS) in cancer cell lines, resulting in cell death.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Results : The compound showed significant inhibition zones against tested strains, indicating strong antimicrobial properties.

-

Cancer Cell Line Study :

- Objective : Assess the cytotoxic effects on human breast cancer cell lines.

- Findings : Treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.

- Mechanistic Insights Study :

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Ethanethiol | C2H6S | Mild antimicrobial properties |

| Methanethiol | CH4S | Limited biological activity |

| Thiophenol | C6H5SH | Moderate reactivity; less specific |

| This compound | C8H8Cl2S | Strong antimicrobial and anticancer activity |

This table highlights how the presence of the 3,5-dichlorophenyl ring enhances both reactivity and biological efficacy compared to simpler thiols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.